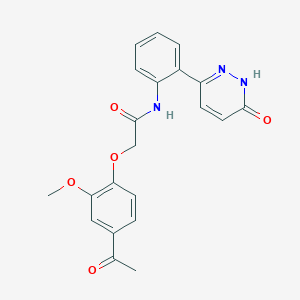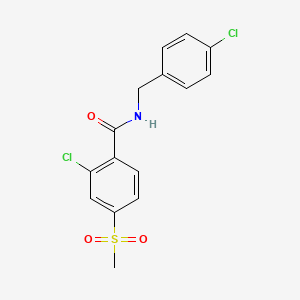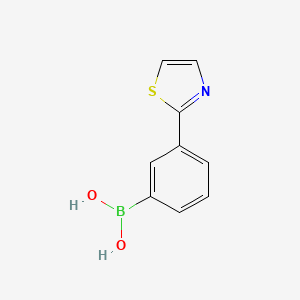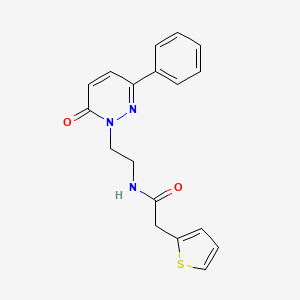
1,2,4-三氯-3-碘苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Trichloro-3-iodobenzene is an aromatic compound that belongs to the class of halogenated benzenes It is characterized by the presence of three chlorine atoms and one iodine atom attached to a benzene ring
科学研究应用
1,2,4-Trichloro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of halogenated aromatic compounds’ effects on biological systems. It serves as a model compound for understanding the behavior of similar halogenated compounds in biological environments.
Medicine: Research into the potential therapeutic applications of halogenated benzene derivatives includes their use as antimicrobial agents or in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
1,2,4-Trichloro-3-iodobenzene can be synthesized through various methods. One common approach involves the halogenation of benzene derivatives. For instance, the compound can be prepared by the iodination of 1,2,4-trichlorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 1,2,4-Trichloro-3-iodobenzene may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
1,2,4-Trichloro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the iodine or chlorine atoms are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation Reactions: The iodine atom in 1,2,4-Trichloro-3-iodobenzene can be oxidized to form iodoxybenzene derivatives. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms, resulting in the formation of less halogenated benzene derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, nitric acid, and sulfuric acid are commonly used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the substituent introduced.
Oxidation: Products include iodoxybenzene derivatives.
Reduction: Products include less halogenated benzene derivatives.
作用机制
The mechanism of action of 1,2,4-Trichloro-3-iodobenzene involves its interaction with molecular targets through halogen bonding and electrophilic aromatic substitution. The compound’s halogen atoms can form halogen bonds with nucleophilic sites on target molecules, influencing their reactivity and stability. Additionally, the compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring’s electron density is altered, affecting the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
- 1,2,3-Trichloro-4-iodobenzene
- 1,2,5-Trichloro-3-iodobenzene
- 1,3,5-Trichloro-2-iodobenzene
Uniqueness
1,2,4-Trichloro-3-iodobenzene is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Compared to other trichloroiodobenzene isomers, the position of the chlorine and iodine atoms on the benzene ring influences the compound’s reactivity in substitution, oxidation, and reduction reactions. This unique arrangement makes it a valuable compound for studying the effects of halogenation on aromatic compounds’ chemical behavior.
属性
IUPAC Name |
1,2,4-trichloro-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMMMNSQFMXSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2484168.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2484170.png)
![4-chloro-10-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2484171.png)





![2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2484182.png)
![2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2484185.png)
![1-[2-(2-Methylphenyl)triazol-4-yl]ethanone](/img/structure/B2484187.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2484190.png)

